Ece substrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ece substrate is a compound involved in the biosynthesis of endothelins, which are potent vasoconstrictive peptides. Endothelins play a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and hormone production. The substrate is specifically hydrolyzed by endothelin converting enzyme to produce active endothelins, such as endothelin-1, endothelin-2, and endothelin-3 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of endothelin converting enzyme substrate involves the hydrolysis of precursor peptides, such as big endothelin-1, big endothelin-2, and big endothelin-3. The hydrolysis is catalyzed by endothelin converting enzyme, a zinc metalloprotease. The reaction conditions typically include an optimal pH of around 7.4 and the presence of specific cofactors .

Industrial Production Methods: Industrial production of endothelin converting enzyme substrate involves the use of recombinant DNA technology to produce large quantities of the precursor peptides. These peptides are then subjected to enzymatic hydrolysis using purified endothelin converting enzyme to yield the active substrate .

化学反应分析

Types of Reactions: Ece substrate undergoes hydrolysis reactions catalyzed by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the precursor peptides to produce active endothelins .

Common Reagents and Conditions: The hydrolysis reactions require the presence of endothelin converting enzyme, zinc ions as cofactors, and an optimal pH of around 7.4. The reactions are typically carried out in buffered solutions to maintain the pH .

Major Products: The major products of the hydrolysis reactions are active endothelins, such as endothelin-1, endothelin-2, and endothelin-3. These active peptides have significant physiological effects, including vasoconstriction and cell proliferation .

科学研究应用

Biochemical Applications

2.1 Enzyme Activity Assays

ECE substrates are often employed in enzyme activity assays, particularly for Endothelin Converting Enzyme (ECE). The ECE-1 Activity Assay Kit utilizes ECE substrates to measure the activity of ECE-1, which plays a critical role in cardiovascular health by converting big endothelin-1 into its active form. This assay has implications for understanding diseases such as esophageal squamous cell carcinoma, where big ET-1 levels correlate with patient survival .

2.2 Case Study: ECE-1 Activity Assay

A study demonstrated the use of ECE substrates in a 96-well plate format to assess enzyme activity. The methodology included preparing a standard curve using a fluorometric approach to quantify the enzymatic conversion of substrates into products. This method revealed significant insights into the kinetic properties of ECE-1 under varying conditions, highlighting the substrate's utility in clinical research .

Electrochemical Applications

3.1 Electrode Fabrication

ECE substrates have been investigated for their effectiveness as electrode materials in electrochemical devices. Recent studies indicate that hierarchical structures created from platinum-iridium coatings on ECE substrates exhibit enhanced electrochemical performance and stability. These substrates showed improved charge storage capacity and reduced impedance, making them suitable for applications in neural electrical stimulation and biochemical sensing .

3.2 Comparative Study: Substrate Structure Impact

A comparative study analyzed the electrochemical performance of nanoPt and IrO coatings on different substrate structures, including ECE substrates. Results indicated that hierarchical designs significantly improved stability and performance compared to smooth surfaces. The findings suggest that optimizing substrate architecture can lead to advancements in electrochemical sensor technologies .

Drug Discovery Applications

4.1 Computational Methods

In drug discovery, ECE substrates are utilized within computational methods to identify potential inhibitors for various targets. The integration of structure-based and ligand-based drug design approaches has led to the successful identification of compounds that interact effectively with biological targets. For instance, virtual screening methods leveraging ECE substrates have been instrumental in discovering novel inhibitors for diseases such as diabetes and cancer .

4.2 Case Study: Inhibitor Discovery Using CADD

A notable example involved using computer-aided drug design (CADD) methodologies to screen libraries of compounds against targets associated with human diseases. The application of ECE substrates allowed researchers to simulate interactions at the molecular level, leading to the identification of promising candidates that advanced through clinical trials .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Assays | Used for measuring ECE-1 activity | Correlation with disease prognosis |

| Electrochemical Devices | Enhances performance of electrodes | Improved charge storage and stability |

| Drug Discovery | Integral in computational screening for inhibitors | Successful identification of novel therapeutic agents |

作用机制

The mechanism of action of endothelin converting enzyme substrate involves its hydrolysis by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the substrate to produce active endothelins. These active peptides then bind to endothelin receptors on target cells, triggering a cascade of intracellular signaling events that lead to various physiological effects, such as vasoconstriction, cell proliferation, and hormone secretion .

相似化合物的比较

- Big endothelin-1

- Big endothelin-2

- Big endothelin-3

Comparison: Ece substrate is unique in its specific cleavage by endothelin converting enzyme to produce active endothelins. While similar compounds, such as big endothelin-1, big endothelin-2, and big endothelin-3, also serve as substrates for the enzyme, they differ in their amino acid sequences and the specific peptide bonds cleaved by the enzyme . This specificity allows for the production of distinct endothelin isoforms with unique physiological effects.

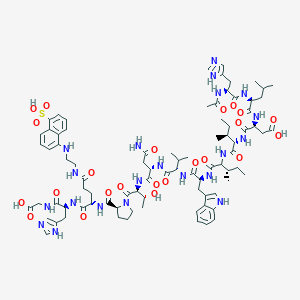

属性

CAS 编号 |

133752-35-9 |

|---|---|

分子式 |

C84H117N21O23S |

分子量 |

1821 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |

InChI 键 |

CJTNQOINDCUPHE-FZONESBBSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |

序列 |

HLDIIWVNTPXHG |

同义词 |

ECE substrate endothelin converting enzyme substrate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。